molecular formula C18H22N4O B6535621 1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one CAS No. 1021256-59-6

1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one

Cat. No.: B6535621
CAS No.: 1021256-59-6
M. Wt: 310.4 g/mol
InChI Key: CBJBCHKKJSFTIT-UHFFFAOYSA-N
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Description

1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the piperazine and pyridazinone moieties in the structure contributes to its unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. Research has shown that this compound can inhibit acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . By inhibiting acetylcholinesterase, this compound increases acetylcholine levels, which can enhance cholinergic transmission. This interaction is crucial for potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease. Additionally, the compound has been observed to interact with butyrylcholinesterase, another enzyme involved in cholinergic transmission .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound enhances cholinergic signaling by increasing acetylcholine levels through acetylcholinesterase inhibition . This enhancement can lead to improved cognitive functions and memory retention. Furthermore, the compound influences cell signaling pathways, particularly those involved in neurotransmission and synaptic plasticity. It also affects gene expression related to cholinergic receptors and enzymes, thereby modulating cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine . This binding interaction is competitive, meaning the compound competes with acetylcholine for the active site. Additionally, the compound’s interaction with butyrylcholinesterase follows a similar mechanism, further contributing to increased acetylcholine levels. These interactions result in enhanced cholinergic transmission and potential therapeutic benefits for neurodegenerative conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on acetylcholinesterase and butyrylcholinesterase for extended periods . Degradation may occur under extreme conditions, such as high temperatures or prolonged exposure to light. Long-term studies have shown that the compound’s effects on cellular function, including enhanced cholinergic signaling, persist over time, indicating its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and enhances cholinergic transmission without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed. These findings highlight the importance of determining an optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to cholinergic transmission. The compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, influencing the hydrolysis of acetylcholine . Additionally, the compound may affect metabolic flux by altering the levels of acetylcholine and other neurotransmitters. These interactions can lead to changes in metabolite levels, further impacting cellular function and signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to target sites such as neuronal cells . Once inside the cells, the compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s efficacy in enhancing cholinergic transmission.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and synaptic vesicles of neuronal cells . The compound’s targeting signals and post-translational modifications direct it to these specific compartments, where it can exert its inhibitory effects on acetylcholinesterase and butyrylcholinesterase. This localization is essential for the compound’s role in enhancing cholinergic signaling and improving cognitive functions.

Preparation Methods

The synthesis of 1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the piperazine moiety: The pyridazinone core is then reacted with piperazine derivatives through nucleophilic substitution reactions.

    Attachment of the propanone group: The final step involves the alkylation of the piperazine nitrogen with a suitable alkyl halide, such as 1-bromopropan-1-one, under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one can be compared with other pyridazinone derivatives, such as:

The uniqueness of this compound lies in its specific combination of the pyridazinone and piperazine moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-3-18(23)22-12-10-21(11-13-22)17-9-8-16(19-20-17)15-7-5-4-6-14(15)2/h4-9H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJBCHKKJSFTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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